4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole

Beschreibung

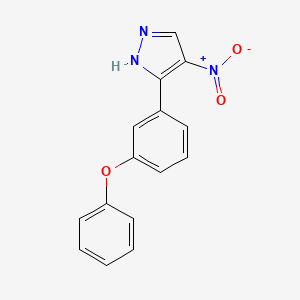

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole is a nitro-substituted pyrazole derivative with a phenoxyphenyl group at position 3. Pyrazoles are nitrogen-containing heterocycles known for their versatility in pharmaceuticals, agrochemicals, and materials science . Limited direct data on this compound are available in the provided evidence, but comparisons with structurally analogous pyrazoles can elucidate its properties .

Eigenschaften

Molekularformel |

C15H11N3O3 |

|---|---|

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

4-nitro-5-(3-phenoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C15H11N3O3/c19-18(20)14-10-16-17-15(14)11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-10H,(H,16,17) |

InChI-Schlüssel |

SKOLGDYUGUPBQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C=NN3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a nitro-substituted reagent to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Nitro-3-(3-Phenoxyphenyl)-1H-pyrazol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle bei der Medikamentenentwicklung zu untersuchen.

Industrie: Es wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Farbstoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Nitro-3-(3-Phenoxyphenyl)-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Phenoxyphenylgruppe trägt zur Gesamtstabilität und Reaktivität der Verbindung bei und beeinflusst ihre Interaktion mit Enzymen und Rezeptoren.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole exhibits promising anticancer activity. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have demonstrated its effectiveness against various human tumor cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.39 |

| HCT116 | 0.46 |

This selective inhibition suggests potential for developing novel cancer therapeutics targeting CDK pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies have shown that it can inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

Industrial Applications

In addition to its biological applications, this compound is being investigated for use in materials science. Its unique chemical structure makes it a suitable candidate for developing new polymers and coatings with specific properties, such as enhanced durability or resistance to environmental factors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Inhibition of CDK Activity:

- A study demonstrated that the compound effectively inhibits CDK2 and CDK4, leading to reduced proliferation in cancer cell lines.

-

Selectivity Profile:

- The selectivity of the compound for certain CDKs over others suggests potential for minimizing side effects in therapeutic applications.

-

Cellular Proliferation Studies:

- In vitro studies revealed significant reductions in cellular proliferation rates in treated cancer cell lines compared to controls.

Wirkmechanismus

The mechanism of action of 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyphenyl group contributes to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives

Biologische Aktivität

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring with a nitro group and a phenoxyphenyl moiety, which contribute to its unique chemical reactivity and biological activity. The presence of the nitro group enhances its electrophilic properties, while the phenoxyphenyl group provides steric bulk, allowing for various functional modifications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various bacterial strains and fungi.

- Antitumor Activity : Pyrazole derivatives have been investigated for their potential as antitumor agents. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the proliferation of cancer cell lines, such as MCF-7 and MDA-MB-468, through mechanisms involving apoptosis and cell cycle arrest .

- Kinase Inhibition : The compound has been explored for its ability to inhibit various kinases, which are critical in cancer progression. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance kinase inhibition, particularly against AKT1 and other protein kinases .

Antitumor Efficacy

A notable study evaluated a series of pyrazole derivatives against MCF-7 breast cancer cells. The results showed that specific derivatives could reduce cell viability by up to 90% at concentrations of 100 μM after 72 hours. The mechanism involved significant activation of caspase 3, indicating that apoptosis was the primary mode of cell death induced by these compounds .

Kinase Inhibition

In another investigation, a set of modified pyrazole compounds was synthesized and tested for their inhibitory effects on JAK2/3 and Aurora A/B kinases. These compounds demonstrated potent inhibition in vitro, suggesting their potential as multi-targeted therapeutics for cancers associated with aberrant kinase activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole | Amino group instead of nitro | Exhibits different biological activities |

| 3-(4-nitrophenyl)-1H-pyrazole | Lacks the phenoxy group | Simpler structure, less steric hindrance |

| 4-Nitro-1H-pyrazole | No phenoxy substitution | More reactive due to lack of steric bulk |

The uniqueness of this compound lies in its combination of functional groups, allowing for diverse chemical modifications and specific interactions with biological targets that may not be present in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.